![molecular formula C14H15N3O4 B5589000 N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5589000.png)
N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various strategies that aim to optimize yields, minimize risks, and improve the safety of the synthesis process. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid highlights a move towards safer, more controllable methods that avoid the use of hazardous oxidants, suggesting a methodology that could be adapted for the synthesis of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (艳梅 董, 2023).
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole derivatives has been extensively studied, with crystal structure determinations providing insights into their molecular configurations. These studies reveal how variations in substituents affect the molecular conformation and highlight the potential for structural analysis of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide through similar methods (M. Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of 1,2,4-oxadiazole derivatives towards cycloaddition reactions showcases the chemical versatility of these compounds. For example, the reactivity of alkyl N-(diphenylmethylene)-α,β-dehydroamino acids with nitrile oxides forms various 4,5-dihydroisoxazole and 4,5-dihydro-1,2,4-oxadiazole derivatives, demonstrating a methodological basis for exploring the reactivity of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (C. Balsamini et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of oxadiazole derivatives are critical for understanding their behavior in different environments. Studies on compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide provide a framework for assessing the physical characteristics of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, including its solubility and crystallinity (P. Bhaskar et al., 2019).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, such as their stability, reactivity, and potential for undergoing various chemical transformations, are of significant interest. The efficient preparation of derivatives without the use of catalysts, as seen in 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, suggests approaches for exploring the chemical properties of N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (Lijiu Gao et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-3-8(7-11(10)20-2)12-16-14(21-17-12)13(18)15-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXVVPKGSPBIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
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